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2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane

Cat. No.: B12559697
CAS No.: 147441-61-0
M. Wt: 178.23 g/mol
InChI Key: SFDXYHMRHIVYET-JTQLQIEISA-N
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Description

Contextual Background of 1,3-Dioxolanes and Acetals

1,3-Dioxolanes belong to the functional group class of acetals, or more specifically ketals in cases of derivation from a ketone. organic-chemistry.org Acetals are formed by the reaction of an aldehyde or a ketone with an excess of an alcohol in the presence of an acid catalyst. When a 1,2-diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal (B89532) known as a 1,3-dioxolane (B20135) is formed. organic-chemistry.org This reaction is reversible and is often used as a method for protecting carbonyl groups in multi-step organic syntheses, due to their stability under neutral or basic conditions and their easy removal via acid-catalyzed hydrolysis. nih.gov The formation of 1,3-dioxolanes from a carbonyl compound and a 1,2-diol is a common and efficient protection strategy. organic-chemistry.org

Historical Significance and Evolution of Research on 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane

The synthesis of substituted 1,3-dioxolanes has been documented for over a century, with early reports such as a 1900 German patent describing the synthesis of the related compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464). google.com However, focused research on 2,2-Dimethyl-4-phenyl-1,3-dioxolane (B11947742) is more modern, emerging with the advancement of catalytic chemistry. A primary route for its synthesis involves the reaction between styrene (B11656) oxide and acetone (B3395972), which serves as a model reaction for the catalytic conversion of epoxides into 1,3-dioxolanes. researchgate.netchemicalforums.com The evolution of research has shifted from general acetal formation to the development of highly efficient and stereospecific catalytic systems. Modern studies often focus on using Lewis or Brønsted acids, including heterogeneous catalysts like zeolites, to improve reaction rates and yields under mild conditions. researchgate.net

Structural Features and Stereochemical Considerations of the Dioxolane Ring System

The chemical structure of 2,2-Dimethyl-4-phenyl-1,3-dioxolane consists of a five-membered dioxolane ring. A phenyl group is attached at the C4 position, and two methyl groups are attached to the C2 position, forming a gem-dimethyl group.

The key structural feature is the chiral center at the C4 position, where the phenyl group is attached. This gives rise to two enantiomers: (R)-2,2-dimethyl-4-phenyl-1,3-dioxolane and (S)-2,2-dimethyl-4-phenyl-1,3-dioxolane. The nomenclature "4alpha-phenyl" is not a standard IUPAC designation but may be used in specific contexts to refer to a particular stereoisomer. In the absence of other substituents on the ring, the stereochemistry is unambiguously defined by the R/S configuration at C4.

The synthesis of this compound from chiral styrene oxide is often stereospecific. researchgate.net For instance, the reaction of (R)-styrene oxide with acetone in the presence of a suitable catalyst yields the (R)-enantiomer of the dioxolane. This stereochemical retention is a critical aspect of its synthesis and application in asymmetric synthesis. The structure and stereochemistry are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. spectrabase.com

Table 1: Physical and Chemical Properties of 2,2-Dimethyl-4-phenyl-1,3-dioxolane

Property Value
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Exact Mass 178.09938 g/mol
InChIKey SFDXYHMRHIVYET-UHFFFAOYSA-N

This data is for the racemic mixture and was sourced from PubChem and SpectraBase. spectrabase.comnih.gov

Overview of Research Domains Pertaining to this compound

The principal area of research involving 2,2-Dimethyl-4-phenyl-1,3-dioxolane is catalysis . The synthesis of this molecule from styrene oxide and acetone is frequently used as a benchmark reaction to test the efficacy of new catalytic systems for epoxide activation and cyclization. Research focuses on developing catalysts that are highly active, selective, and reusable.

A notable study explored the use of zeolite-encapsulated transition metal complexes (Co(II), Cu(II), and Zn(II)) as catalysts for this reaction. researchgate.net The research highlighted the efficiency of these heterogeneous catalysts in producing 2,2-dimethyl-4-phenyl-1,3-dioxolane in excellent yields and with good reusability. The findings from this and similar studies are crucial for developing greener and more economical chemical processes.

Table 2: Catalytic Synthesis of 2,2-Dimethyl-4-phenyl- researchgate.netspectrabase.com-dioxolane

Catalyst Temperature (°C) Time (h) Yield (%)
[Co(Mebzlh)₂]-Y Reflux (Acetone) 2 90
[Cu(Mebzlh)₂]-Y Reflux (Acetone) 3 85
[Zn(Mebzlh)₂]-Y Reflux (Acetone) 2.5 88
HY Zeolite Reflux (Acetone) 4 70
HUSY Zeolite Reflux (Acetone) 4 65

Data extracted from a study on zeolite-encapsulated metal complexes. researchgate.net "Mebzlh" refers to 2-methyl benzimidazole (B57391). The reaction involves refluxing styrene oxide in acetone with the specified catalyst.

While the direct applications of 2,2-Dimethyl-4-phenyl-1,3-dioxolane are specialized, research on related dioxolanes spans various fields. For example, certain 2-methyl-4-phenyl-1,3-dioxolane isomers are valued in the fragrance industry google.com, and functionalized methylene-dioxolanes are investigated in polymer chemistry for creating degradable polymers. rsc.org

Aims and Scope of the Comprehensive Research Analysis

The aim of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its position within organic chemistry, its historical and synthetic background, its key structural and stereochemical properties, and its primary role as a model compound in catalytic research. By adhering to this defined scope, this analysis serves as a specialized reference on the fundamental chemical aspects of this particular dioxolane derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B12559697 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane CAS No. 147441-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147441-61-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4R)-2,2-dimethyl-4-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

SFDXYHMRHIVYET-JTQLQIEISA-N

Isomeric SMILES

CC1(OC[C@H](O1)C2=CC=CC=C2)C

Canonical SMILES

CC1(OCC(O1)C2=CC=CC=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane and Its Stereoisomers

Classical and Contemporary Approaches to Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of organic synthesis, achievable through several reliable methods. These approaches typically involve the reaction of a carbonyl compound with a 1,2-diol or the reaction of an epoxide with a ketone.

Acid-Catalyzed Condensation Reactions: Mechanism and Optimization

Acid-catalyzed condensation is the most traditional and widely employed method for synthesizing 1,3-dioxolanes. organic-chemistry.org This reaction involves the condensation of a carbonyl compound with a diol in the presence of an acid catalyst. For the synthesis of 2,2-Dimethyl-4-phenyl-1,3-dioxolane (B11947742), the precursors are acetone (B3395972) and 1-phenyl-1,2-ethanediol (B126754).

Mechanism: The mechanism for acid-catalyzed acetal (B89532) formation proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst (either a Brønsted or Lewis acid) protonates the carbonyl oxygen of the ketone (acetone), rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A hydroxyl group from the 1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate. researchgate.net

Proton Transfer and Water Elimination: The second hydroxyl group of the diol is protonated, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Ring Closure: The remaining hydroxyl group of the hemiacetal intermediate attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final 1,3-dioxolane product.

Optimization: Since the reaction is reversible, its optimization hinges on shifting the equilibrium towards the product side. The most critical factor is the removal of water, which is a byproduct of the condensation. organic-chemistry.org Common optimization strategies include:

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to continuously remove water from the reaction mixture. organic-chemistry.org

Dehydrating Agents: Employing chemical or physical dehydrating agents such as molecular sieves or orthoesters to sequester water as it is formed. organic-chemistry.org

Catalyst Selection: A wide range of acid catalysts can be used, from simple mineral acids (HCl, H₂SO₄) and sulfonic acids (p-toluenesulfonic acid) to Lewis acids (ZrCl₄, TiCl₃(OTf)) and solid acid catalysts like Montmorillonite (B579905) K10 clay or zeolites. nih.govorganic-chemistry.orgresearchgate.netechemi.com The choice of catalyst can influence reaction rates, yields, and compatibility with other functional groups in the substrates. nih.gov

Ketalization/Acetalization Strategies from Carbonyl Precursors and Diols

The direct ketalization of a ketone with a diol is a primary strategy for forming the 2,2-disubstituted-1,3-dioxolane ring system. In the specific case of 2,2-Dimethyl-4-phenyl-1,3-dioxolane, this involves the reaction of acetone with 1-phenyl-1,2-ethanediol.

A significant contemporary alternative involves the reaction of epoxides with ketones, also typically catalyzed by a Lewis acid. acs.org For the target molecule, this route utilizes styrene (B11656) oxide and acetone. researchgate.netechemi.com This method is advantageous as it starts from readily available materials and can be highly stereospecific, preserving the stereochemistry of the epoxide in the final product. echemi.com

The reaction is catalyzed by various Lewis acids, such as titanium triflate complexes (TiO(TFA)₂) or zeolite-encapsulated transition metal complexes, which activate the epoxide ring towards nucleophilic attack by the ketone. researchgate.net Zeolite-encapsulated Co(II), Cu(II), and Zn(II) complexes have demonstrated good to excellent yields in the synthesis of 2,2-dimethyl-4-phenyl- organic-chemistry.orgnih.gov-dioxolane from styrene oxide and acetone. researchgate.net

PrecursorsCatalystKey FeaturesReference
1-Phenyl-1,2-ethanediol + Acetonep-Toluenesulfonic AcidClassical condensation; requires water removal. organic-chemistry.orggoogle.com
Styrene Oxide + AcetoneZeolite-encapsulated Co(II), Cu(II), Zn(II) complexesGood to excellent yields; catalyst can be recycled. researchgate.net
Styrene Oxide + AcetoneTiCl₃(OTf)Highly stereospecific reaction. echemi.com
1-Phenyl-1,2-ethanediol + Acetaldehydep-Toluenesulfonic AcidForms the 2-methyl analog; demonstrates versatility. google.com

Stereoselective and Asymmetric Synthesis of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane

Achieving high stereoselectivity is crucial for synthesizing specific isomers like this compound. This can be accomplished through various asymmetric strategies that control the formation of new stereocenters or preserve existing ones.

Chiral Catalyst-Mediated Enantioselective Syntheses

The use of chiral catalysts allows for the synthesis of enantiomerically enriched dioxolanes from prochiral or racemic starting materials. One powerful approach is the catalytic asymmetric [3+2] cycloaddition of aldehydes with oxiranes. rsc.orgthieme-connect.com While this method typically involves aldehydes, related principles can be extended to ketones. For instance, chiral N,N'-dioxide–Gd(III) complexes and binaphthyldiimine-Ni(II) complexes have been developed for the highly diastereo- and enantioselective [3+2] cycloaddition of aryl oxiranyl diketones and aldehydes, yielding chiral 1,3-dioxolanes with excellent stereocontrol. rsc.orgorganic-chemistry.org

Chiral diol-based catalysts, such as derivatives of BINOL and TADDOL, are also widely used in various enantioselective reactions and can be applied to the synthesis of chiral dioxolanes. nih.gov These catalysts can function as chiral Brønsted acids or as ligands for Lewis acidic metals, creating a chiral environment that directs the stereochemical outcome of the dioxolane formation.

Catalyst TypeReactionStereoselectivityReference
N,N′-dioxide–Gd(III) complex[3+2] cycloaddition of aryl oxiranyl diketones and aldehydesHigh dr (>95:5) and ee (up to 91%) rsc.orgthieme-connect.com
Chiral binaphthyldiimine-Ni(II) complex1,3-dipolar cycloaddition of carbonyl ylides and aldehydesHigh diastereo- and enantioselectivities organic-chemistry.org
Cinchona alkaloids(Dynamic) kinetic resolutionHigh yields and excellent enantioselectivity for planar-chiral molecules nih.gov
Chiral Phosphoric Acids (e.g., BINOL-derived)Asymmetric cyclizations and additionsHigh enantioselectivity (e.g., 93% ee) in model reactions chemrxiv.org

Diastereoselective Induction in Dioxolane Ring Closure

Another strategy involves the stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate, which can be generated during the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid. nih.gov The stereospecific generation of this cation intermediate from a cis- or trans-alkene, followed by a diastereoselective nucleophilic attack, allows for the controlled assembly of substituted 1,3-dioxolanes. nih.gov

Resolution Techniques for Enantiomeric Enrichment of Dioxolane Intermediates

When a synthesis results in a racemic mixture of enantiomers, resolution techniques are employed to separate them. These methods are often applied to a key chiral intermediate, such as the 1-phenyl-1,2-ethanediol precursor, rather than the final dioxolane product.

The most common methods for chiral resolution include:

Chemical Resolution: This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. chiralpedia.comwikipedia.org For a diol intermediate, this could involve derivatization with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution. chiralpedia.com For example, a lipase (B570770) could selectively acylate one enantiomer of racemic 1-phenyl-1,2-ethanediol, allowing the acylated product and the unreacted enantiomer to be separated.

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can physically separate the enantiomers of a racemic mixture. chiralpedia.comnih.gov This method is highly effective for both analytical and preparative-scale separations.

Novel Catalytic Systems in Dioxolane Synthesis

The direct synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane is typically achieved through the acid-catalyzed reaction of styrene oxide with acetone. This reaction opens the epoxide ring, allowing for the formation of the five-membered dioxolane ring. The choice of catalyst is paramount in controlling the reaction's efficiency and stereochemical outcome.

Zeolite-Encapsulated Metal Complexes as Heterogeneous Catalysts

Zeolites, with their microporous structure, serve as excellent solid supports for catalytically active metal complexes. The encapsulation of these complexes within the zeolite framework offers the advantages of both homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (ease of separation and reusability). This "ship-in-a-bottle" approach prevents the leaching of the metal complex while providing a shape-selective environment for the reaction.

In the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane, zeolite-Y-encapsulated transition metal complexes of cobalt(II), copper(II), and zinc(II) with 2-methyl benzimidazole (B57391) have been shown to be effective catalysts. researchgate.net The reaction proceeds under reflux conditions in acetone, which serves as both a reactant and the solvent.

Research findings indicate that the catalytic activity is influenced by the nature of the encapsulated metal ion. Among the tested catalysts, the zinc complex exhibited the highest yield. The reusability of these catalysts is a key feature; the Zn(II) complex encapsulated in zeolite-Y showed excellent and consistent yields over three consecutive cycles. researchgate.net

CatalystTime (hours)Yield (%)
[Co(Mebzlh)n]-Y385
[Cu(Mebzlh)n]-Y390
[Zn(Mebzlh)n]-Y295
Recycled [Zn(Mebzlh)n]-Y (1st run)295
Recycled [Zn(Mebzlh)n]-Y (2nd run)294
Recycled [Zn(Mebzlh)n]-Y (3rd run)294

Data sourced from Nethravathi et al. researchgate.net

Transition Metal-Based Homogeneous Catalysis for Dioxolane Construction

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. For the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane, various transition metal complexes functioning as Lewis acids have been investigated.

Titanium-based catalysts, such as titanium(IV) bis(trifluoroacetate)oxide (TiO(TFA)₂) and titanium(III) chloride triflate (TiCl₃(OTf)), have been reported to efficiently catalyze the reaction between epoxides and acetone, leading to excellent yields of the corresponding 1,3-dioxolanes. researchgate.net A significant advantage of these systems is their high stereospecificity, particularly in reactions involving chiral epoxides. researchgate.net

Similarly, copper(II) triflate (Cu(OTf)₂) is a known Lewis acid catalyst for this transformation. echemi.com The mechanism involves the activation of the epoxide ring by the metal center, facilitating a nucleophilic attack by acetone. The stereochemical outcome of the reaction can be highly dependent on the catalyst used. For instance, reactions catalyzed by TiCl₃(OTf) are reported to be highly stereospecific, whereas those using anhydrous copper sulfate show almost no stereospecificity. echemi.com

Organocatalytic and Biocatalytic Pathways to this compound

In the pursuit of greener and more selective synthetic routes, organocatalysis and biocatalysis have emerged as powerful tools. While a direct biocatalytic route from styrene oxide and acetone to 2,2-dimethyl-4-phenyl-1,3-dioxolane is not prominently documented, a key biocatalytic step involves the synthesis of its chiral precursor, (R)-phenyl-1,2-ethanediol.

This is achieved through the enantio-convergent hydrolysis of racemic styrene oxide. This process utilizes two different recombinant epoxide hydrolases (EHs) in a one-pot reaction. One EH, from Caulobacter crescentus, primarily attacks the benzylic carbon of (S)-styrene oxide, while the other, from the marine fish Mugil cephalus, preferentially attacks the terminal carbon of (R)-styrene oxide. researchgate.netnih.gov This dual-enzyme system effectively converts both enantiomers of the racemic starting material into a single enantiomer of the diol product.

This biocatalytic process can achieve a high yield and excellent enantiomeric excess for (R)-phenyl-1,2-ethanediol, which can then be subsequently converted to the chiral dioxolane through a standard acid-catalyzed reaction with acetone.

Biocatalytic SystemSubstrateProductYield (%)Enantiomeric Excess (%)
Recombinant EHs from C. crescentus and M. cephalusRacemic Styrene Oxide (50 mM)(R)-phenyl-1,2-ethanediol9490

Data sourced from Park et al. researchgate.netnih.gov

Atom-Economical and Green Chemistry Principles in Synthesis

The synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane from styrene oxide and acetone exemplifies a highly atom-economical process. The reaction is an addition reaction, where all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This aligns perfectly with one of the core principles of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product.

The use of catalysts, whether heterogeneous or homogeneous, is another key aspect of green chemistry, as it allows for the use of smaller amounts of reagents and often enables reactions to proceed under milder conditions (lower temperatures and pressures), thus reducing energy consumption. The reusability of heterogeneous catalysts, such as the zeolite-encapsulated metal complexes, further enhances the green credentials of the synthesis by minimizing waste. researchgate.net

Biocatalytic routes, such as the enzymatic hydrolysis of styrene oxide, operate under mild, aqueous conditions and utilize renewable enzymes, representing a significant advancement in sustainable chemical production.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereocontrol

The choice of synthetic methodology for 2,2-dimethyl-4-phenyl-1,3-dioxolane depends on the desired outcome, particularly regarding yield, reaction time, and stereochemical purity.

MethodologyCatalyst ExampleSolventTimeYield (%)StereocontrolAdvantagesDisadvantages
Heterogeneous Catalysis [Zn(Mebzlh)n]-YAcetone2 hours95Not specifiedCatalyst is reusable, easy separation.May require higher temperatures.
Homogeneous Catalysis TiCl₃(OTf)Not specifiedNot specifiedExcellentHighly StereospecificHigh activity and selectivity.Catalyst separation can be difficult.
Homogeneous Catalysis Anhydrous CuSO₄Not specifiedNot specifiedNot specifiedAlmost non-stereospecificSimple catalyst.Poor stereocontrol, potential for metal contamination.
Biocatalytic Pathway (precursor synthesis) Epoxide HydrolasesAqueous bufferNot specified94 (for diol)Excellent (90% ee for diol)High enantioselectivity, mild conditions.Multi-step process to final dioxolane.

Analysis:

Heterogeneous Catalysis: Zeolite-encapsulated catalysts offer a robust and efficient method for producing the target dioxolane with high yields and short reaction times. researchgate.net The primary advantage is the ease of catalyst recovery and reuse, making it a scalable and environmentally friendly option.

Homogeneous Catalysis: Transition metal complexes like those of titanium provide a pathway to potentially high stereospecificity, which is crucial when starting from a chiral epoxide to produce a specific stereoisomer of the dioxolane. researchgate.netechemi.com However, the challenge of separating the catalyst from the product remains a significant drawback.

Biocatalysis: For accessing enantiomerically pure forms of the dioxolane, the biocatalytic synthesis of the chiral diol precursor is a highly effective strategy. researchgate.netnih.gov It provides excellent enantiocontrol under green conditions, although it requires a subsequent chemical step to form the final product.

Elucidation of Reactivity and Reaction Mechanisms of 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane

Ring-Opening Reactions and Hydrolysis Pathways

The stability of the 1,3-dioxolane (B20135) ring is significantly influenced by the nature of its substituents and the reaction conditions. The presence of a phenyl group at the C4 position and gem-dimethyl groups at C2 introduces specific electronic and steric factors that dictate its reactivity, particularly in ring-opening reactions.

Acid-Catalyzed Hydrolysis: Kinetics and Equilibrium Studies

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that proceeds via a mechanism involving protonation of one of the ring oxygen atoms, followed by ring cleavage to form a stabilized carbocation or oxocarbenium ion intermediate. The hydrolysis of 2,2-dimethyl-4α-phenyl-1,3-dioxolane yields 1-phenyl-1,2-ethanediol (B126754) and acetone (B3395972).

The kinetics of this process are typically studied under pseudo-first-order conditions with respect to the dioxolane. The general mechanism involves a rapid, reversible protonation of an oxygen atom, followed by the rate-determining step of C-O bond cleavage. For dioxolanes with a phenyl substituent, the formation of a benzylic cation intermediate is a key feature.

Studies on analogous compounds, such as 2-phenyl-1,3-dioxolane (B1584986) and its derivatives, provide insight into the mechanism. The hydrolysis of 2-phenyl-1,3-dioxolane to produce benzaldehyde (B42025) and ethylene (B1197577) glycol can be accomplished quantitatively in minutes using specific catalysts like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water organic-chemistry.org. This highlights the lability of the acetal (B89532) linkage under acidic or Lewis acidic conditions thieme-connect.de.

Research on the hydrolysis of the sulfur analogue, 2-aryl-2-phenyl-1,3-dithianes, indicates that the mechanism can shift from an A-SE2 pathway for more reactive substrates to an A-2 like scheme for less reactive ones, suggesting that the stability of the intermediate cation plays a crucial role rsc.org. For 2,2-dimethyl-4α-phenyl-1,3-dioxolane, the mechanism is expected to proceed through a pathway that stabilizes the positive charge. The rate-determining step is the cleavage of the C2-O1 or C2-O3 bond, facilitated by the electron-donating nature of the two methyl groups at C2, leading to a tertiary carbocation stabilized by the adjacent oxygen atom (an oxocarbenium ion). The phenyl group at C4 also influences the reaction electronically, though its primary effect is on the stereochemistry of the starting material and product diol.

Table 1: Comparison of Hydrolysis Conditions for Related Dioxolanes

Compound Catalyst/Conditions Product(s) Reference
2-Phenyl-1,3-dioxolane NaBArF₄, Water, 30°C Benzaldehyde, Ethylene Glycol organic-chemistry.orgwikipedia.org
2-Aryl-2-phenyl-1,3-dithianes Perchloric acid, 10% Dioxane-Water Substituted Benzophenone, 1,3-Propanedithiol rsc.org

Nucleophilic and Electrophilic Ring Transformations

The dioxolane ring can be opened by nucleophiles, typically under conditions that activate the ring. In an acid-catalyzed environment, water acts as the nucleophile as described above. Stronger nucleophiles can also induce ring-opening. For instance, the base-induced fragmentation of the related 2-phenyl-1,3-dioxolane has been reported, demonstrating a pathway for ring cleavage initiated by a nucleophilic attack acs.org.

The formation of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) from styrene (B11656) oxide and acetone, catalyzed by a Lewis acid like Cu(OTf)₂, illustrates the principles of ring transformation echemi.comchemicalforums.comresearchgate.net. In this reaction, the Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack by the oxygen of acetone. This is followed by an intramolecular cyclization to form the five-membered dioxolane ring. The reverse reaction, a Lewis acid-assisted ring opening by a nucleophile, is therefore a plausible transformation.

Electrophilic transformations can occur at several sites. The oxygen atoms are susceptible to electrophilic attack (protonation or coordination to Lewis acids), which is the initial step in acid-catalyzed hydrolysis. The phenyl ring can undergo standard electrophilic aromatic substitution, provided the conditions are controlled to avoid degradation of the dioxolane ring.

Role in Intermolecular and Intramolecular Chemical Transformations

The dioxolane moiety can participate in a variety of chemical transformations, acting as a precursor to reactive intermediates or as a directing group.

Participation in Cycloaddition Reactions

While direct participation of 2,2-dimethyl-4α-phenyl-1,3-dioxolane in cycloaddition reactions is not extensively documented, related structures are known to be involved in such processes. 1,3-Dioxolanes can serve as precursors to carbonyl ylides, which are classic 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles like alkenes and alkynes to form five-membered oxygen-containing heterocycles wikipedia.org.

The generation of a carbonyl ylide from 2,2-dimethyl-4α-phenyl-1,3-dioxolane would likely require thermal or photochemical conditions to induce cleavage of the C4-C5 bond. The resulting ylide would be substituted with a phenyl group and two methyl groups, influencing the stereoselectivity and regioselectivity of its subsequent cycloaddition reactions. The formation of 1,3-dioxolanes via asymmetric 1,3-dipolar cycloadditions between carbonyl ylides and aldehydes is a known synthetic route, underscoring the mechanistic relevance of these species in dioxolane chemistry organic-chemistry.org.

Radical-Mediated Processes Involving Dioxolane Substructures

The dioxolane substructure can undergo significant transformations under radical conditions. A compelling example is found in the chemistry of the closely related compound, 2-methylene-4-phenyl-1,3-dioxolane. This cyclic ketene (B1206846) acetal undergoes free-radical ring-opening polymerization researchgate.netrsc.org.

The process is initiated by a standard radical initiator. The radical adds to the exocyclic double bond, creating a radical intermediate on the C2 carbon of the dioxolane ring. This intermediate rapidly undergoes β-scission, leading to the opening of the ring. The ring-opening is highly efficient and regioselective, cleaving the C4-O3 bond to produce a resonance-stabilized secondary benzylic radical and an ester functionality in the polymer backbone researchgate.net. This transformation is synthetically useful as it introduces ester groups into the backbone of an addition polymer, conferring degradability rsc.org. The stability of the generated benzyl (B1604629) radical is a powerful thermodynamic driving force for the ring-opening process.

Table 2: Radical Ring-Opening Polymerization of 2-methylene-4-phenyl-1,3-dioxolane

Condition Initiator Result Key Feature Reference
60-150°C Free Radical Initiator (e.g., AIBN) Poly(β-phenyl-γ-butyrolactone) Essentially quantitative and regioselective ring-opening researchgate.net

Fragmentation and Rearrangement Processes

The fragmentation of 2,2-dimethyl-4α-phenyl-1,3-dioxolane, particularly in mass spectrometry, provides insight into its structural stability and preferred bond cleavage pathways. Under electron impact (EI) conditions, the molecular ion (M⁺˙) will undergo fragmentation based on the stability of the resulting ions and radicals orgchemboulder.com.

Key fragmentation pathways for this compound would include:

Loss of a methyl group: Cleavage of a C-C bond at the C2 position to lose a methyl radical (•CH₃), resulting in a stable oxonium ion at m/z = M-15. This is a very common fragmentation for gem-dimethyl groups.

Ring Cleavage: Fragmentation of the dioxolane ring can occur through various pathways. A common route involves the formation of a stabilized benzylic cation. For example, cleavage of the C4-C5 bond and subsequent rearrangements can lead to characteristic fragments.

Formation of Acetone-related ions: Cleavage can lead to the formation of an acetone radical cation (m/z 58) or related fragments.

Phenyl-containing fragments: The presence of the phenyl group leads to prominent fragments such as the tropylium (B1234903) ion (m/z 91) or a styrene radical cation (m/z 104).

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of 2,2-Dimethyl-4α-phenyl-1,3-dioxolane (Molecular Weight: 178.23 g/mol )

m/z Proposed Fragment Identity Fragmentation Pathway
163 [M - CH₃]⁺ Loss of a methyl radical from the C2 position.
105 [C₆H₅CHO + H]⁺ or [C₆H₅CO]⁺ Complex rearrangement and fragmentation.
104 [C₆H₅CH=CH₂]⁺˙ Styrene radical cation from ring cleavage.
91 [C₇H₇]⁺ Tropylium ion, a common rearrangement from benzylic compounds.
58 [CH₃COCH₃]⁺˙ Acetone radical cation.

Rearrangement reactions can be integral to fragmentation processes. Beyond mass spectrometry, acid-catalyzed conditions could potentially induce rearrangements, although specific examples for this compound are not prominent in the literature. General principles of carbocation chemistry suggest that if a carbocation were formed at C4, a hydride or even a phenyl shift could occur if it led to a more stable intermediate, though this is speculative without direct experimental evidence wiley-vch.de.

Investigation of Functional Group Compatibility and Chemoselectivity

The synthesis of 2,2-dimethyl-4alpha-phenyl-1,3-dioxolane, typically achieved through the acid-catalyzed reaction of styrene oxide with acetone, provides a practical platform for investigating functional group compatibility and chemoselectivity. The dioxolane ring itself is a protecting group for the 1,2-diol functionality, and its formation and cleavage are subject to the influence of various functional groups present in the reactants and the reaction conditions.

Research into the synthesis of 1,3-dioxolanes has demonstrated that the choice of catalyst is crucial for achieving high yields and chemoselectivity. For instance, the reaction of styrene oxide and acetone has been effectively catalyzed by zeolite-encapsulated metal complexes. A study highlighted the use of Co(II), Cu(II), and Zn(II) complexes with 2-methyl benzimidazole (B57391) encapsulated in a zeolite matrix. researchgate.net The results, summarized in the table below, indicate that the nature of the metal center significantly influences the catalytic activity, with the copper-containing catalyst showing excellent yield in a relatively short reaction time. researchgate.net

Table 1: Catalytic Activity of Various Complexes in the Synthesis of 2,2-Dimethyl-4-phenyl- nih.govorganic-chemistry.org-dioxolane

Catalyst Reaction Time (h) Yield (%)
Zeolite-encapsulated Co(II) complex 6 75
Zeolite-encapsulated Cu(II) complex 2 92
Zeolite-encapsulated Zn(II) complex 8 68

Data sourced from a study on zeolite-encapsulated metal complexes as catalysts. researchgate.net

The chemoselectivity of dioxolane formation is also a critical aspect, particularly when other reactive functional groups are present in the starting materials. The acetalization reaction is generally tolerant of a wide range of functional groups that are stable to acidic conditions. However, highly acid-sensitive groups may require the use of milder catalysts or protection strategies. For example, the use of solid acid catalysts like montmorillonite (B579905) K10 has been shown to be effective for the synthesis of various 1,3-dioxolanes, offering good to excellent yields and compatibility with different diol structures. nih.gov The inherent stability of the dioxolane ring to nucleophiles and bases makes it a valuable protecting group in multi-step syntheses. organic-chemistry.org

Conversely, the cleavage of the dioxolane ring is typically achieved under acidic conditions, which allows for the deprotection of the diol functionality. The chemoselective cleavage of dioxolanes in the presence of other acid-labile groups can be challenging and often requires careful selection of reaction conditions and reagents.

Mechanistic Insights from Kinetic and Isotopic Labeling Studies

Understanding the reaction mechanism of the formation and cleavage of this compound is fundamental to controlling its synthesis and reactivity. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms.

Kinetic Studies:

While specific kinetic data for the formation of this compound are not extensively reported in the literature, studies on the polymerization of related dioxolanes provide valuable insights. For instance, the cationic polymerization of 1,3-dioxolane has been shown to proceed without termination and chain transfer reactions under anhydrous conditions. researchgate.net The rate of polymerization is influenced by factors such as catalyst and water concentration. researchgate.net Kinetic investigations into the oxidation of 1,3-dioxolane have also been conducted, revealing complex reaction pathways and the formation of various intermediates. researchgate.netdntb.gov.ua These studies underscore the importance of reaction conditions in dictating the kinetic profile and, consequently, the product distribution.

Isotopic Labeling Studies:

Isotopic labeling is a definitive method for tracing the pathways of atoms during a chemical reaction. In the context of the formation of this compound from styrene oxide, deuterium (B1214612) labeling can be employed to unravel the mechanism of the epoxide ring-opening. For example, by using deuterated acetone (acetone-d6), the origin of the methyl groups on the dioxolane ring can be confirmed.

Furthermore, isotopic labeling studies on the ring-opening of epoxides have provided crucial mechanistic details. For instance, deuterium labeling has been used to investigate abnormal ring cleavages of steroidal epoxides, revealing intramolecular hydride shifts. nih.gov In the study of epoxide rearrangements to allylic alcohols, deuterium labeling helped to establish that the reaction proceeds through the abstraction of a syn-β hydrogen. mdpi.com Such methodologies could be applied to the reaction of styrene oxide to determine whether the nucleophilic attack by acetone occurs at the benzylic or terminal carbon of the epoxide and to probe the stereochemistry of the ring-opening. The use of labeled reagents like D2O in conjunction with labeled sulfuric acid (D2SO4) is a common strategy to probe reaction mechanisms involving proton transfer. youtube.com

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic and structural properties of molecules.

For the formation of this compound, DFT calculations can be employed to model the reaction pathway between styrene oxide and acetone. Such studies can provide detailed information about the transition state structures, activation energies, and the thermodynamics of the reaction. For instance, computational models can help to determine whether the Lewis acid-catalyzed reaction proceeds through a concerted or stepwise mechanism. DFT investigations into the reaction of acetone with other species have been successfully used to predict reaction barriers and kinetic isotope effects. nih.gov

Computational studies on related systems have already provided valuable insights. For example, DFT has been used to investigate the stereoselective organocatalytic addition of silyl (B83357) enol ethers to aldehydes, a reaction that shares mechanistic features with acetal formation. rsc.org Similarly, DFT studies have been applied to understand the mechanism of styrene oxidation and the transition states involved. researchgate.net A computational investigation of the reaction of atomic oxygen with styrene utilized both kinetic isotope effects and computational approaches to elucidate the reaction mechanism. researchgate.net

In the context of the Lewis acid-catalyzed formation of this compound, DFT calculations could be used to:

Model the coordination of the Lewis acid to either the epoxide oxygen or the carbonyl oxygen of acetone.

Calculate the energy barriers for nucleophilic attack at both the benzylic and terminal carbons of the epoxide.

Determine the stereochemical outcome of the reaction by analyzing the transition state geometries.

Investigate the influence of different Lewis acids on the reaction mechanism and selectivity.

By combining the findings from functional group compatibility studies, kinetic and isotopic labeling experiments, and computational modeling, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

In Depth Stereochemical Analysis and Conformational Dynamics of 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane

Absolute and Relative Configuration Determination

The presence of a chiral center at the C4 position, bearing a phenyl group, necessitates a thorough stereochemical investigation to define both the relative and absolute configuration of the molecule. The "α" designation indicates that the phenyl group is oriented below the plane of the dioxolane ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing enantiomers, which are non-superimposable mirror images. These methods measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. For a chiral molecule like 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, each enantiomer would produce a CD spectrum that is a mirror image of the other.

The phenyl chromophore in a chiral environment gives rise to characteristic Cotton effects in the CD spectrum, typically in the UV region. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the C4 stereocenter. While specific CD/ORD data for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane is not extensively published, analysis of similar phenyl-substituted chiral compounds allows for predictable outcomes. For instance, the application of empirical rules, such as the Octant Rule, can help in correlating the observed sign of the Cotton effect to the spatial disposition of the phenyl group relative to the dioxolane ring. rsc.org

Table 1: Representative Chiroptical Data for Phenyl-Substituted Chiral Compounds

CompoundChromophore TransitionWavelength (nm)Molar Ellipticity (Δε)
(S)-Styrene Oxide¹Lₐ~220Positive
(S)-Styrene Oxide¹Lₑ~270Negative
(-)-Bornan-3-one derivativesn → π*~290-310Varies with substituent

This table presents illustrative data for related compounds to demonstrate the principles of chiroptical spectroscopy.

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, specific 1D and 2D NMR experiments can elucidate the spatial relationships between protons.

The Nuclear Overhauser Effect (NOE) is particularly crucial. ucl.ac.uk A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would reveal through-space correlations between protons that are in close proximity. For the cis isomer (where the C4-phenyl group and a substituent at another position are on the same face of the ring), an NOE would be observed between the proton at C4 and the protons of the nearby substituent. In the case of the trans isomer, this correlation would be absent. For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, NOE correlations between the C4 proton and the protons on the C5 of the dioxolane ring would confirm their relative orientation. The anancomeric structure of similar 1,3-dioxane (B1201747) derivatives has been revealed through NMR investigations. researchgate.net

Furthermore, the chemical shifts of the gem-dimethyl protons at C2 can be indicative of the ring conformation and the orientation of the phenyl group. In certain conformations, the phenyl ring's magnetic anisotropy can cause one of the methyl groups to be more shielded (shifted upfield) than the other. thieme-connect.de

Table 2: Expected ¹H NMR Chemical Shifts and NOE Correlations for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane

Proton(s)Expected δ (ppm)Key NOE Correlations
Phenyl-H7.2-7.4H4
H44.8-5.2Phenyl-H, H5 protons
H5 protons3.8-4.3H4
gem-Dimethyl1.5-1.7Potentially different shifts

This table is based on data from analogous structures and represents expected values. rsc.orgoc-praktikum.de

X-ray Crystallography Studies of Dioxolane Derivatives

The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. While a crystal structure for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane is not publicly available, studies on similarly substituted dioxolanes provide a clear picture of what to expect. nih.govmdpi.com

An X-ray analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the cis or trans relationship between the substituents. The analysis of a tri-substituted dioxolane revealed a twist conformation for the five-membered ring. nih.gov For a chiral, enantiopure crystal, the Flack parameter can be used to determine the absolute configuration with high confidence. rsc.org The crystal packing would likely be governed by weak intermolecular interactions such as C-H···π interactions involving the phenyl rings.

Table 3: Typical Crystallographic Parameters for a Substituted 1,3-Dioxolane (B20135) Ring

ParameterTypical ValueReference
C-O bond length1.42 - 1.44 Å nih.gov
C-C bond length (in ring)1.51 - 1.53 Å nih.gov
O-C-O bond angle~105° nih.gov
Ring ConformationTwist or Envelope nih.govresearchgate.net

This table presents data from published crystal structures of related dioxolane derivatives.

Conformational Analysis of the Five-Membered Dioxolane Ring

The 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. The substituents on the ring significantly influence the energy landscape of these conformations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. researchgate.net By simulating the atomic motions based on a force field, MD can map the potential energy surface and identify the most stable conformations and the energy barriers between them.

For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, an MD simulation would likely reveal a complex potential energy surface with several local minima corresponding to different puckered states of the dioxolane ring and various rotational orientations of the phenyl group. The simulation would quantify the relative energies of these conformers and the transition states connecting them, providing a detailed understanding of the molecule's flexibility. Studies on the parent 1,3-dioxolane have established its pseudorotational motion, which would be significantly influenced by the bulky substituents in the title compound. researchgate.net

Spectroscopic Signatures of Conformational Preferences (e.g., Variable Temperature NMR)

Variable Temperature (VT) NMR spectroscopy is an experimental technique used to study dynamic processes, including conformational equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes that reflect the shifting populations of different conformers.

For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, a VT-NMR experiment could potentially "freeze out" the equilibrium between different ring conformations at low temperatures. If the energy barrier between conformers is high enough, separate sets of signals for each conformer might be observed. Even if the exchange remains fast on the NMR timescale, changes in the averaged chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium. For instance, studies on 1,3-dioxanes have successfully used this approach to determine the conformational energies of substituents. researchgate.net

Influence of Stereochemistry on Chemical Reactivity and Selectivity in Catalysis

The spatial arrangement of atoms in chiral molecules like 2,2-dimethyl-4α-phenyl-1,3-dioxolane is a critical determinant of their reactivity and selectivity, particularly in the realm of asymmetric catalysis. While direct catalytic applications of 2,2-dimethyl-4α-phenyl-1,3-dioxolane are not extensively documented in peer-reviewed literature, the principles of stereochemistry allow for a strong inference of its potential role. Chiral dioxolanes, as a class of compounds, are pivotal as chiral auxiliaries, ligands for metal catalysts, and chiral building blocks in synthesis.

The stereocenter at the C4 position, bearing a phenyl group, creates a distinct three-dimensional environment. This chirality can be exploited to influence the stereochemical outcome of a reaction at a different site, either within the same molecule (intramolecularly) or in a substrate interacting with it (intermolecularly). For instance, chiral dioxolane-containing ligands have been successfully employed in asymmetric hydrogenation reactions, where they form chiral metal complexes that preferentially catalyze the formation of one enantiomer of the product over the other. rsc.org The steric bulk and electronic properties of the phenyl group in 2,2-dimethyl-4α-phenyl-1,3-dioxolane would play a crucial role in the formation of such diastereomeric transition states, thereby dictating the enantioselectivity of the transformation.

In stereoselective isomerizations, the inherent chirality of substituted dioxolanes has been shown to direct the formation of specific stereoisomers of the products. For example, the isomerization of 4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes using a Lewis acid like titanium(IV) chloride resulted in the formation of specific benzopyran stereoisomers in high yield. researchgate.net This highlights how the stereochemistry at the C4 and C5 positions of the dioxolane ring controls the conformational preferences of the reaction intermediates, leading to a high degree of stereoselectivity. researchgate.net It is plausible that 2,2-dimethyl-4α-phenyl-1,3-dioxolane could similarly be used to control stereochemical outcomes in a variety of organic transformations.

Furthermore, chiral 1,3-dioxolan-4-ones, which share the core chiral dioxolane structure, have been extensively used as chiral synthons. mdpi.com The stereocenter on the dioxolane ring effectively controls the stereochemistry of alkylation, Michael addition, and Diels-Alder reactions. mdpi.com By analogy, the well-defined stereochemistry of 2,2-dimethyl-4α-phenyl-1,3-dioxolane makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Development of Analytical Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC)

The determination of the enantiomeric and diastereomeric purity of chiral compounds is paramount in stereoselective synthesis and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. csfarmacie.cz While a specific, validated chiral HPLC method for 2,2-dimethyl-4α-phenyl-1,3-dioxolane is not prominently reported, a systematic approach to method development can be outlined based on successful separations of analogous compounds.

The development of a chiral HPLC method involves screening a variety of CSPs and mobile phase conditions to achieve baseline separation of the enantiomers or diastereomers. sigmaaldrich.com For a compound like 2,2-dimethyl-4α-phenyl-1,3-dioxolane, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins would be primary candidates for screening.

A study on the chiral separation of a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, utilized chiral capillary gas chromatography with a cyclodextrin-based stationary phase, achieving excellent separation of the (R)- and (S)-enantiomers. nih.gov This suggests that cyclodextrin-based CSPs in HPLC, which also rely on inclusion complexation, could be effective. sigmaaldrich.com

Table 1: Potential Chiral Stationary Phases for Method Development

CSP TypePotential Interaction MechanismsSuitability for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) π-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance.The phenyl group allows for π-π stacking, and the oxygen atoms in the dioxolane ring can participate in hydrogen bonding and dipole-dipole interactions.
Cyclodextrin-based (e.g., CYCLOBOND™) Inclusion complexation, hydrogen bonding at the rim of the cyclodextrin (B1172386) cavity.The phenyl group can fit into the hydrophobic cavity of the cyclodextrin, leading to differential retention of the enantiomers.
Pirkle-type (e.g., Whelk-O® 1) π-π interactions, hydrogen bonding, dipole-dipole interactions.The electron-rich phenyl ring can interact with the electron-deficient aromatic rings of the CSP.

The mobile phase composition is another critical parameter. A typical starting point for method development would be a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography. The ratio of these solvents would be systematically varied to optimize the resolution and retention times. Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are sometimes used in small quantities to improve peak shape and selectivity.

Table 2: Illustrative Starting Conditions for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Temperature 25 °C25 °C

Once a suitable separation is achieved, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of enantiomeric and/or diastereomeric excess. Other techniques such as circular dichroism (CD) spectroscopy can also be employed for the determination of enantiomeric excess, sometimes in combination with multivariate regression models to analyze complex mixtures of stereoisomers. rsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Auxiliary and Ligand Precursor

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com This strategy is fundamental in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com The auxiliary functions by creating a chiral environment that makes the formation of one diastereomer more energetically favorable than the other, after which it can be removed and often recycled. sigmaaldrich.com

The acetal (B89532) structure of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane serves as an effective chiral director in various asymmetric transformations. sfu.ca Its derivatives have been successfully employed as chiral auxiliaries to control the absolute configuration of newly formed stereogenic centers. wikiwand.com

Furthermore, the core structure is a valuable precursor for creating more complex chiral ligands. Research has shown that chiral acetals with a phenyl group can be converted in one or two steps into chiral bidentate 1,2-amino alcohols and tridentate Schiff bases. sfu.ca These resulting ligands have been evaluated in metal-catalyzed reactions. For instance, a chromium(III) complex of a derived tridentate Schiff base was found to catalyze a hetero-Diels-Alder reaction, yielding the product in 88% yield with a 74:26 enantiomeric ratio. sfu.ca This demonstrates the role of the dioxolane framework as a foundational element for developing new chiral catalysts.

Asymmetric induction is the process by which a chiral center in a molecule influences the stereochemical outcome at a new stereocenter being formed. youtube.com The effectiveness of this compound derivatives as chiral auxiliaries is particularly evident in their ability to direct carbon-carbon bond-forming reactions.

A notable example is the diethylaluminum chloride-promoted Diels-Alder reaction between an acrylate (B77674) derivative of a chiral acetal (with an isopropyl group) and cyclopentadiene. This reaction exhibited a high degree of stereochemical control, achieving a 91:9 diastereomeric ratio in favor of the desired product. sfu.ca This high selectivity underscores the efficacy of the dioxolane auxiliary in creating a sterically defined pocket that directs the approach of the reacting molecule. sfu.camsu.edu Such auxiliaries have also been applied in asymmetric enolate alkylation reactions, another critical method for forming carbon-carbon bonds stereoselectively. bath.ac.uk

Table 1: Asymmetric Diels-Alder Reaction Using a Chiral Acetal Auxiliary

Reaction Type Catalyst Reactants Diastereomeric Ratio Reference

Strategic Building Block for Complex Chemical Architectures

Beyond its role as a transient auxiliary, the this compound structure serves as a versatile intermediate and building block for constructing larger, more complex molecules. mallakchemicals.com

The synthesis of natural products often requires precise control over multiple stereocenters, a task for which chiral auxiliaries are well-suited. sigmaaldrich.com The classic synthesis of the macrolide cytovaricin, for example, utilized oxazolidinone-based chiral auxiliaries to set the absolute stereochemistry of nine different stereocenters, illustrating the power of this general strategy. wikiwand.com Similarly, derivatives of the dioxolane family can be envisioned as key starting materials or intermediates in the synthetic routes toward complex natural products.

2,2-Dimethyl-4-phenyl- mallakchemicals.comresearchgate.net-dioxolane is recognized as an important raw material and synthetic intermediate for the production of pharmaceuticals. mallakchemicals.comresearchgate.net Related dioxolane structures are also employed in the synthesis of agrochemicals. medchemexpress.com

The synthesis of the intermediate itself is an area of research. One efficient method involves the reaction of styrene (B11656) oxide with acetone (B3395972), catalyzed by zeolite-encapsulated metal complexes such as those of Co(II), Cu(II), and Zn(II). researchgate.net This catalytic route can produce 2,2-dimethyl-4-phenyl- mallakchemicals.comresearchgate.net-dioxolane in excellent yield over short reaction times, highlighting an effective pathway for its production for further use in constructing pharmaceutical and agrochemical compounds. researchgate.net

Role in the Design of Novel Polymeric Materials

The dioxolane framework has been incorporated into monomers for the synthesis of advanced polymers with tailored properties. Derivatives of 2,2-Dimethyl-4-phenyl-1,3-dioxolane (B11947742) are particularly useful in radical ring-opening polymerization (rROP).

A closely related compound, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been identified as a highly effective cyclic ketene (B1206846) acetal for this purpose. rsc.org When used as a comonomer with methyl methacrylate (B99206) (MMA) in nitroxide-mediated polymerization (NMP), MPDL allows for the production of well-defined PMMA-rich copolymers. rsc.org A key feature of these materials is their engineered degradability; the ester linkages introduced into the polymer backbone via the ring-opening of MPDL can be broken through hydrolysis. The extent of this degradation can be controlled by adjusting the amount of MPDL in the initial monomer feed. rsc.org The incorporation of MPDL has only a moderate effect on the glass transition temperature of the resulting copolymer compared to a pure poly(methyl methacrylate) homopolymer. rsc.org

Another derivative, 2-phenyl-4-methylene-1,3-dioxolane, has been successfully polymerized through photoinitiated cationic polymerization. This process is noted for having a relatively low degree of volume shrinkage during polymerization (7.5% to 9.9%). researchgate.net Furthermore, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been synthesized and characterized, with research conducted on its thermal degradation properties. capes.gov.br

Table 2: Properties of Degradable Copolymers Synthesized with MPDL

Monomer Feed Ratio (fMPDL,0) Resulting Copolymer Molecular Weight (Mn) Polydispersity (Đ) Key Property Reference

As Monomers for Ring-Opening Polymerization

While this compound itself is not typically used as a monomer, closely related derivatives, specifically cyclic ketene acetals, are highly effective in radical ring-opening polymerization (rROP). A key example is 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a derivative that undergoes efficient polymerization. wikipedia.orgrsc.org This process allows for the creation of polymers with ester functionalities embedded directly into the polymer backbone, a feature not achievable through conventional radical polymerization of vinyl monomers alone. researchgate.net

The polymerization of MPDL can be controlled, for instance, through nitroxide-mediated polymerization (NMP), where it acts as a controlling comonomer. rsc.org When copolymerized with monomers like methyl methacrylate (MMA), MPDL allows for the synthesis of well-defined copolymers. rsc.org Research has shown that other substituted cyclic ketene acetals, such as 4-n-hexyl-2-methylene-1,3-dioxolane, also undergo free radical ring-opening polymerization to yield polyesters. tandfonline.com Similarly, novel monomers like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) have been synthesized and polymerized, demonstrating the versatility of the dioxolane ring structure in creating advanced polymers. rsc.org

The following table summarizes research findings on the copolymerization of the derivative 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with methyl methacrylate (MMA), illustrating its role in creating well-defined, degradable copolymers. rsc.org

Table 1: Copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) and Methyl Methacrylate (MMA)

Initial Monomer Feed (fMPDL,0) Resulting Copolymer Molecular Weight (Mn) Dispersity (Đ) Key Finding

Incorporating Degradability into Polymer Backbones

A primary motivation for using dioxolane-based monomers in polymerization is the introduction of degradability into otherwise stable polymer chains. The radical ring-opening polymerization of cyclic ketene acetals like MPDL results in the insertion of ester groups into the polymer backbone. rsc.orgresearchgate.net These ester linkages are susceptible to hydrolysis.

This inherent chemical vulnerability allows for the design of polymers that can be broken down into smaller, low molar mass products under specific conditions, such as exposure to acid or base. rsc.orgrsc.org The rate of this hydrolytic degradation can be controlled by adjusting the amount of the cyclic ketene acetal monomer incorporated into the polymer. rsc.org For example, in copolymers of MPDL and MMA, a higher proportion of MPDL leads to a more readily degradable material. rsc.org This tunable degradability is a significant advantage for applications where controlled material lifespan is desired. The degradation of polymers derived from 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) has been shown to yield 2-hydroxyisobutyric acid, which can be recovered and used to re-synthesize the monomer, demonstrating potential for chemical recycling. rsc.org

Emerging Applications in Chemical Methodologies

Beyond polymer science, the 1,3-dioxolane (B20135) functional group is a cornerstone of modern synthetic strategies, finding use in protecting sensitive functional groups and in the development of advanced manufacturing processes.

As Protectants in Multistep Synthesis

The 1,3-dioxolane structure is widely employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols in complex, multistep organic syntheses. wikipedia.orgresearchgate.net The formation of the this compound from a 1,2-diol (like 1-phenyl-1,2-ethanediol) and a ketone (acetone) renders the diol functionality inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org

This protection strategy is crucial when other parts of a molecule must be modified without affecting the diol. The stability of the dioxolane ring under many conditions, coupled with the mild and efficient methods available for its removal (deprotection) via acid-catalyzed hydrolysis, makes it an ideal choice for complex synthetic pathways. wikipedia.orgorganic-chemistry.org The synthesis of 2,2-dimethyl-4-phenyl- wikipedia.orgrsc.org-dioxolane has been achieved in high yields by reacting styrene oxide with acetone using zeolite-encapsulated metal complexes as catalysts. researchgate.net The use of such protecting groups is invaluable in the synthesis of natural products and pharmaceuticals, where functional group tolerance is paramount. organic-chemistry.org

In Flow Chemistry and Continuous Processing

While still an emerging area, the synthesis of 1,3-dioxolanes is being adapted to flow chemistry and continuous processing methodologies. These advanced techniques offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. Research has demonstrated that acetalization reactions, the fundamental process for forming dioxolanes, can be efficiently catalyzed in flow systems. For example, tropylium (B1234903) salts have been employed as effective organic Lewis acid catalysts for acetalization and transacetalization reactions in both batch and continuous flow setups, highlighting a pathway for the modern, efficient synthesis of dioxolane-containing compounds. acs.org This development suggests a promising future for the large-scale, on-demand production of this compound and related structures for their various applications.

Advanced Spectroscopic and Computational Characterization of 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity and spatial arrangement of atoms within 2,2-Dimethyl-4α-phenyl-1,3-dioxolane can be meticulously mapped.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for structural analysis by revealing the chemical environment and number of different types of protons and carbons. While specific experimental data for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane is not widely published, data from the closely related compound, 1-(2,2-dimethyl-4-phenyl-1,3-dioxolan-4-yl)hex-5-en-1-ol , offers significant insight into the expected chemical shifts for the core structure. rsc.org

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on analogous structures, the following table outlines the anticipated chemical shifts (δ) in ppm for the primary nuclei of 2,2-Dimethyl-4α-phenyl-1,3-dioxolane. The phenyl group protons typically appear in the aromatic region (7.2-7.5 ppm), while the protons on the dioxolane ring and the methyl groups are found further upfield. The quaternary carbon of the dimethyl group and the carbons of the dioxolane ring have characteristic shifts in the ¹³C NMR spectrum. rsc.orgoc-praktikum.de

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.5125 - 142
Dioxolane-H4 (methine)~4.8 - 5.2~81
Dioxolane-H5 (methylene)~3.5 - 4.3~70
Methyl-H (gem-dimethyl)~1.1 - 1.5~25-27
Dioxolane-C2 (quaternary)-~109
Dioxolane-C4-~87
Dioxolane-C5-~76
Phenyl-C (ipso)-~142
Methyl-C (gem-dimethyl)-~26

To confirm these assignments and elucidate the precise connectivity, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, COSY would show correlations between the methine proton at C4 and the methylene (B1212753) protons at C5, as well as among the protons within the phenyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com It is a powerful tool for definitively assigning carbon resonances based on the already assigned proton spectrum. For instance, the proton signal at ~5.0 ppm would correlate with the carbon signal at ~81 ppm, confirming the H4-C4 connection. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.eduyoutube.com This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the methyl protons would show an HMBC correlation to the quaternary C2 carbon of the dioxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly important for determining the stereochemistry of the molecule. In the case of 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, a NOESY experiment would show through-space correlations between the protons of the phenyl group and specific protons on the dioxolane ring, confirming the alpha (α) orientation of the phenyl group relative to the dioxolane ring. researchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. europeanpharmaceuticalreview.combruker.com This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. bruker.com

For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, ssNMR could be used to:

Characterize the crystalline packing and identify the number of molecules in the asymmetric unit.

Distinguish between different polymorphic forms by observing differences in chemical shifts and relaxation times. europeanpharmaceuticalreview.com

Study the dynamics of the phenyl group and the dioxolane ring in the solid state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane (C₁₁H₁₄O₂), the expected exact mass is approximately 178.10 g/mol . nih.govspectrabase.com

Upon electron ionization, the molecule would form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. The most common fragmentation patterns for similar structures involve:

Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the gem-dimethyl group at C2 would result in a prominent fragment ion at m/z 163.

Cleavage of the dioxolane ring: The dioxolane ring can fragment in several ways, leading to characteristic ions. For example, loss of an acetone (B3395972) molecule (CH₃COCH₃) could occur.

Fragmentation of the phenyl group: The phenyl group can also fragment, although this is generally less favorable than the cleavage of the dioxolane ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane

m/z ValueProposed FragmentFragmentation Pathway
178[C₁₁H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
163[C₁₀H₁₁O₂]⁺Loss of •CH₃
105[C₇H₅O]⁺Phenylcarbonyl cation
77[C₆H₅]⁺Phenyl cation

Infrared and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a unique "fingerprint" of the compound and allow for the identification of its functional groups. While a computed vapor phase IR spectrum is available, experimental data for closely related compounds can be used to predict the key vibrational bands. spectrabase.comresearchgate.netresearchgate.net

Expected Vibrational Bands:

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and dioxolane ring protons will appear just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O stretching modes of the dioxolane ring are expected to produce strong bands in the 1200-1000 cm⁻¹ region.

CH₂ and CH₃ bending: Bending vibrations (scissoring, wagging, twisting) of the methylene and methyl groups will be present in the 1470-1350 cm⁻¹ range.

Aromatic out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern of the phenyl ring.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for 2,2-Dimethyl-4α-phenyl-1,3-dioxolane

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850StrongMedium
Phenyl C=C Stretch1600 - 1450Medium-StrongStrong
CH₂/CH₃ Bending1470 - 1350MediumMedium
C-O-C Stretch1200 - 1000StrongWeak
Aromatic C-H Out-of-Plane Bend900 - 675StrongWeak

Theoretical Spectroscopy: Ab Initio and DFT Calculations of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become an essential complement to experimental spectroscopy. researchgate.netd-nb.inforesearchgate.net These computational approaches allow for the prediction of various spectroscopic parameters, aiding in the interpretation of experimental data and providing insights into molecular properties that are difficult to measure directly.

For 2,2-Dimethyl-4α-phenyl-1,3-dioxolane, theoretical calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional conformation of the molecule.

Predict NMR chemical shifts and coupling constants: These calculations can help to resolve ambiguities in spectral assignments and confirm the proposed structure. nih.gov DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, have shown good accuracy in predicting NMR parameters. researchgate.net

Simulate vibrational (IR and Raman) spectra: By calculating the vibrational frequencies and intensities, theoretical spectra can be generated and compared with experimental ones to aid in the assignment of complex vibrational modes. cardiff.ac.ukscirp.org

Investigate electronic properties: Methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.

The synergy between high-resolution spectroscopic experiments and advanced computational methods provides a powerful and comprehensive approach for the definitive characterization of 2,2-Dimethyl-4α-phenyl-1,3-dioxolane.

Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane

Electronic Structure Calculations (e.g., DFT, Hartree-Fock)

Detailed electronic structure calculations for 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane using methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) have not been reported in the surveyed literature. Such studies would typically provide insights into the molecule's quantum mechanical properties.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for this compound, are not available in published research. This analysis is crucial for understanding the molecule's chemical reactivity and electronic transitions.

Electrostatic Potential Mapping

An electrostatic potential map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been found in the scientific literature.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational models predicting the reactivity and selectivity of this compound are not documented in the available research. These models are instrumental in forecasting the behavior of a compound in chemical reactions.

Transition State Theory and Reaction Energy Barriers

There are no published studies that apply Transition State Theory to calculate reaction energy barriers for reactions involving this compound. This information is key to understanding reaction kinetics.

Solvent Effects on Reactivity

Research detailing the computational modeling of solvent effects on the reactivity of this compound is not present in the surveyed literature. Such studies would explain how different solvent environments influence reaction outcomes.

Molecular Mechanics and Dynamics Simulations for Conformational Exploration

No specific molecular mechanics or dynamics simulations for the conformational exploration of this compound have been found in published scientific papers. These simulations would provide a detailed understanding of the molecule's flexibility and preferred three-dimensional structures.

Quantitative Structure-Reactivity Relationships (QSRR) in the Dioxolane Class (chemical context)

Quantitative Structure-Reactivity Relationships (QSRR) are a fundamental tool in physical organic chemistry used to understand and predict how the structure of a molecule influences its chemical reactivity. researchgate.netwikipedia.org These relationships are often expressed as mathematical models that correlate structural or physicochemical properties of a series of compounds with their reaction rates or equilibrium constants. researchgate.net A cornerstone of QSRR is the use of linear free-energy relationships (LFERs), which presuppose that a linear correlation exists between the logarithms of rate constants or equilibrium constants for two different reaction series that are subject to the same set of structural modifications. wikipedia.orgutdallas.edu

One of the most widely recognized LFERs is the Hammett equation, which provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (reference) compound.

σ (sigma) is the substituent constant, which is a measure of the electronic effect (both resonance and inductive) of a particular substituent and is independent of the reaction type.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents.

The electronic nature of the substituent on the phenyl ring at the 2-position of the dioxolane can significantly impact the stability of this carbocation intermediate. Electron-donating groups (EDGs) can stabilize the positive charge through resonance and/or inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction rate.

A study on the hydrolysis of a series of 2-(substituted phenyl)-1,3-dioxolanes in a 50% dioxane-water solution at 30°C provides quantitative data to illustrate this relationship. acs.org The rate constants for this reaction are presented in the table below, along with the corresponding Hammett σ constants for each substituent.

Substituent (X)Hammett Constant (σ)Rate Constant (k) x 10⁵ (s⁻¹)
p-OCH₃-0.27335
p-CH₃-0.17107
H0.0027.5
p-Cl+0.235.81
m-NO₂+0.710.25

A plot of log(k) versus the Hammett σ constants for this series of 2-(substituted phenyl)-1,3-dioxolanes yields a straight line, which is a clear indication of a linear free-energy relationship. The negative slope of the Hammett plot (a negative ρ value) signifies that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is consistent with a reaction mechanism that involves the formation of a positively charged intermediate in the rate-determining step. The magnitude of the ρ value indicates the degree of charge development in the transition state and the sensitivity of the reaction to substituent effects.

The data clearly demonstrates that substituents with negative σ values, such as p-methoxy and p-methyl, which are electron-donating, lead to significantly higher rate constants compared to the unsubstituted compound. acs.org In contrast, substituents with positive σ values, like p-chloro and m-nitro, which are electron-withdrawing, result in markedly lower reaction rates. acs.org This provides strong evidence for the proposed mechanism and highlights the predictive power of QSRR in understanding and quantifying the electronic effects that govern the reactivity of the dioxolane ring system.

Structure Reactivity Relationship Studies of 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane Derivatives and Analogues

Synthesis and Characterization of Substituted Dioxolanes

The synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742) and its derivatives is most commonly achieved through the reaction of an epoxide with a ketone, typically catalyzed by a Lewis acid. A prevalent method involves the reaction of styrene (B11656) oxide with acetone (B3395972). chemicalforums.comresearchgate.net Various catalytic systems have been developed to enhance the efficiency and yield of this transformation.

One effective approach utilizes zeolite-encapsulated transition metal complexes. Studies have shown that complexes of Co(II), Cu(II), and Zn(II) with 2-methyl benzimidazole (B57391) encapsulated within a zeolite matrix can catalyze the reaction between styrene oxide and acetone to produce 2,2-dimethyl-4-phenyl-1,3-dioxolane in good to excellent yields under reflux conditions. researchgate.net The catalytic activity is influenced by the specific metal complex and reaction parameters. researchgate.net

CatalystReaction Time (h)Yield (%)

Data derived from research on zeolite-encapsulated metal complexes for the synthesis of 2,2-dimethyl-4-phenyl- researchgate.netmdpi.com-dioxolane. researchgate.net

Beyond the parent compound, substituted dioxolanes can be synthesized through more complex, stereoselective methods. A three-component assembly strategy involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether has been demonstrated. mdpi.com This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile to form the substituted dioxolane product. mdpi.com

Furthermore, derivatives such as 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene (B1206846) acetal (B89532), have been synthesized from acetal halides. rsc.org The characterization of these new compounds is thoroughly conducted using modern analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structures. rsc.org

Impact of Substituent Effects on Reactivity and Stereoselectivity

The chemical behavior of the 2,2-dimethyl-4-phenyl-1,3-dioxolane scaffold is significantly influenced by the presence and nature of substituents on the phenyl ring. These substituents can alter the electron density distribution across the molecule, thereby affecting its reactivity and the stereochemical outcome of its reactions. researchgate.net

The electronic effects of substituents are generally categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the phenyl ring. This can make the dioxolane ring more susceptible to certain types of nucleophilic attack by stabilizing anionic intermediates or destabilizing cationic ones.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the phenyl ring. This can enhance the stability of cationic intermediates, such as the 1,3-dioxolan-2-yl cation formed during certain reactions, potentially accelerating reaction rates. mdpi.com

These substituent-induced electronic shifts have a profound impact on stereoselectivity. In reactions that proceed via a cationic intermediate, the stability of this intermediate is key. mdpi.com Substituents on the phenyl ring can influence the facial selectivity of an incoming nucleophile's attack on the planar cation, thereby controlling the diastereoselectivity of the product formation. mdpi.com The stereospecific generation of the cation intermediate, followed by a stereoselective nucleophilic attack, dictates the final stereochemistry of the substituted dioxolane product. mdpi.com

Substituent Type on Phenyl RingElectronic EffectImpact on Cationic Intermediate StabilityPredicted Effect on Reactivity
Electron-Donating Group (e.g., -OCH₃)Increases electron density (Resonance/Inductive)StabilizingMay accelerate reactions involving cationic intermediates.
Electron-Withdrawing Group (e.g., -NO₂)Decreases electron density (Resonance/Inductive)DestabilizingMay decelerate reactions involving cationic intermediates.
Halogen (e.g., -Cl)Inductively withdrawing, weakly resonance donatingSlightly DestabilizingComplex effects; generally deactivating compared to hydrogen.

Conceptual table based on principles of physical organic chemistry and substituent effects on reaction intermediates. mdpi.comresearchgate.net

Investigation of Ring Size and Heteroatom Variations in Dioxolane Analogues

To explore new chemical space and modulate physicochemical properties, researchers investigate analogues of the 1,3-dioxolane (B20135) system by altering the ring size or replacing the oxygen heteroatoms with other atoms like nitrogen or sulfur. This approach, a form of bioisosteric replacement, can lead to compounds with novel reactivity and applications. rsc.org

Heteroatom Variation: Replacing the oxygen atoms in the five-membered ring leads to different classes of heterocyclic compounds.

1,3,4-Oxadiazoles: These analogues contain two nitrogen atoms and one oxygen atom. They can be synthesized from acyclic precursors, for example, through the cyclization of acylhydrazones followed by further functionalization. nih.gov The presence of nitrogen atoms significantly alters the electronic properties, making the ring system more electron-deficient and capable of participating in different non-covalent interactions compared to dioxolanes. nih.gov

The choice of heteroatom is a critical design element, as it fundamentally changes the ring's electronics, hydrogen bonding capacity, and metabolic stability, which is a key consideration in medicinal chemistry. nih.gov

Ring SystemHeteroatomsKey Structural FeaturesGeneral Synthetic Precursors
1,3-DioxolaneO, OAcetal/Ketal functionality, flexible five-membered ring.Epoxide + Ketone/Aldehyde; Diol + Ketone/Aldehyde. researchgate.net
1,3,4-OxadiazoleO, N, NElectron-deficient aromatic ring, planar geometry.Acylhydrazines, carboxylic acids. nih.gov
1,3-ThiazoleS, NElectron-rich aromatic ring, planar geometry.α-Haloketones, thioamides. researchgate.net

Ring Size Variation: While less common for direct analogues of this specific compound, altering the ring size (e.g., to a six-membered 1,3-dioxane) is another strategy to modify the conformation and steric environment of the molecule. Six-membered rings adopt chair-like conformations, which presents different spatial arrangements of substituents compared to the envelope or twist conformations of five-membered dioxolane rings.

Design Principles for Modulating Chemical Properties through Structural Modifications

The targeted modulation of the chemical properties of 2,2-dimethyl-4-phenyl-1,3-dioxolane and its analogues is guided by established principles of medicinal and materials chemistry. These principles allow for the rational design of molecules with desired reactivity, stability, and functionality.

Strategic Application of Substituents: As detailed in section 8.2, the most direct way to fine-tune the electronic properties of the dioxolane is by introducing substituents onto the phenyl ring. researchgate.net This allows for precise control over reaction rates and selectivity by stabilizing or destabilizing key intermediates. This principle is fundamental in catalyst design and in developing molecules for specific chemical transformations.

Functional Group Interconversion and Derivatization: The core dioxolane structure can serve as a scaffold or a protecting group for further chemical elaboration. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane creates a monomer suitable for radical ring-opening polymerization, transforming the small molecule into a building block for degradable polymers. rsc.org Similarly, the dioxolane moiety can be incorporated into larger, more complex molecules, such as azo compounds, to impart specific properties derived from the heterocyclic core. mdpi.com The design principle involves seeing the initial structure not as an endpoint, but as a versatile intermediate for creating materials with advanced functions. acs.org

By combining these principles—substituent tuning, core scaffold modification, and functional derivatization—chemists can systematically manipulate the structure of 2,2-dimethyl-4-phenyl-1,3-dioxolane to achieve a wide range of chemical properties and create novel molecules for diverse applications.

Future Perspectives and Emerging Research Directions for 2,2 Dimethyl 4alpha Phenyl 1,3 Dioxolane

Development of More Sustainable and Eco-Friendly Synthetic Methodologies

The imperative for greener chemical processes is driving innovation in the synthesis of 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane. Traditional methods often involve harsh conditions and environmentally detrimental solvents. acs.org Future research is focused on creating more sustainable pathways.

One promising avenue is the use of solvent-free reactions, often accelerated by microwave irradiation. acs.orgacs.org This approach not only reduces waste but can also lead to faster reaction times and higher yields. acs.org For instance, the reaction of acetone (B3395972) dimethyl ketal with ethylene (B1197577) glycol in the presence of montmorillonite (B579905) clay K10 under microwave irradiation has been shown to be an effective and environmentally conscious method for producing dioxolanes. acs.org

Furthermore, the use of bioderived resources is gaining traction. nih.govd-nb.info Chemoenzymatic cascades, which combine the selectivity of biocatalysts with the efficiency of metal catalysts, offer a pathway to synthesize dioxolanes from renewable starting materials like biomass-derived aldehydes. nih.govd-nb.info The use of carbon dioxide as a C1 source in these reactions presents a particularly innovative and sustainable approach. nih.govd-nb.info

The development of novel, "green" solvents is another key research area. Compounds structurally related to dioxolanes, such as 5-methyl-1,3-dioxolane-4-one derived from lactic acid and formaldehyde, are being investigated as environmentally benign reaction media. rsc.org

Exploration of Novel Catalytic Systems for Dioxolane Formation and Transformations

The discovery and optimization of new catalysts are central to unlocking the full potential of this compound. Research is moving beyond traditional acid catalysts towards more sophisticated and recyclable systems.

Key areas of exploration include:

Heterogeneous Catalysts: Zeolite-encapsulated metal complexes, such as those containing Co(II), Cu(II), and Zn(II), have demonstrated high efficiency in catalyzing the synthesis of 2,2-dimethyl-4-phenyl- acs.orgacs.org-dioxolane from styrene (B11656) oxide and acetone. researchgate.net These solid catalysts are easily separated and reused, enhancing the sustainability of the process. researchgate.net

Lewis Acid Catalysis: Lewis acids like TiCl3(OTf) and TiO(TFA)2 have been shown to effectively catalyze the reaction of epoxides with acetone to form 1,3-dioxolanes in excellent yields. researchgate.net The stereospecificity of these reactions, particularly with chiral epoxides, is a significant advantage. researchgate.netchemicalforums.com

Organocatalysis: N-hydroxyimides are emerging as promising organocatalysts for various transformations, including the aerobic oxidation of alkylarenes to aromatic ketones, which can be precursors for dioxolane synthesis. researchgate.net

Bio-hybrid Catalysis: The combination of biocatalysts and chemocatalysts in a single process is a novel approach. For example, a ruthenium molecular catalyst has been used to convert chiral diols, produced via an enzymatic cascade, into dioxolanes. nih.govd-nb.info

Table 1: Emerging Catalytic Systems for Dioxolane Synthesis
Catalyst TypeExampleKey AdvantagesReference
HeterogeneousZeolite-encapsulated Co(II), Cu(II), Zn(II) complexesRecyclable, high yield researchgate.net
Lewis AcidTiCl3(OTf), TiO(TFA)2High efficiency, stereospecificity researchgate.net
Bio-hybridRuthenium molecular catalyst with enzymatic cascadeSustainable, highly stereoselective nih.govd-nb.info

Advanced Applications in Complex Molecular Synthesis and Materials Science

The unique structure of this compound makes it a valuable tool in the synthesis of complex molecules and a promising component for novel materials.

In complex molecular synthesis , dioxolanes serve as crucial protecting groups for aldehydes and ketones, a fundamental strategy in multi-step organic synthesis. numberanalytics.com The stability of the acetal (B89532) functionality allows for chemical transformations on other parts of a molecule without affecting the carbonyl group. numberanalytics.com Furthermore, chiral dioxolanes are synthesized from enantiomerically pure diols and can be used to introduce chirality into molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. nih.gov

In the field of materials science , dioxolane derivatives are being explored for various applications. For instance, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been used as a comonomer in nitroxide-mediated polymerization to create degradable polymethacrylate-rich copolymers. rsc.org The inclusion of the MPDL unit allows for tunable degradation of the polymer through hydrolysis. rsc.org Dioxolane-containing compounds have also been investigated for their potential as liquid crystals and stabilizers for polymers. mdpi.com

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of chemical processes involving this compound.

Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. For example, understanding the mechanism of acetal formation, including the initial nucleophilic attack of an alcohol on a carbonyl, protonation, and subsequent loss of water, can be elucidated through computational studies. numberanalytics.comkhanacademy.orgyoutube.com This knowledge is crucial for predicting reaction outcomes and designing more efficient synthetic protocols. youtube.com

Furthermore, computational tools can be used to predict the properties of molecules and materials. This predictive capability allows researchers to screen potential candidates for specific applications before undertaking time-consuming and resource-intensive experimental work. For instance, computational chemistry can aid in the design of new catalysts by modeling the interaction between the catalyst and the reactants.

Role in Advancing Fundamental Understanding of Acetal and Ketal Chemistry

The study of this compound and its analogs provides a valuable platform for advancing the fundamental understanding of acetal and ketal chemistry. The specific stereochemistry and electronic properties of this molecule allow for detailed investigations into reaction mechanisms and stereoelectronic effects.

The formation of acetals and ketals is a reversible reaction, and understanding the factors that influence the equilibrium is a cornerstone of organic chemistry. youtube.com The use of an excess of the alcohol and the removal of water are common strategies to drive the reaction towards the formation of the acetal. youtube.com The mechanism of acid-catalyzed hydrolysis of acetals, the reverse reaction, can also be studied in detail using molecules like this compound as substrates. youtube.com

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-4alpha-phenyl-1,3-dioxolane, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves cationic or radical polymerization of 1,3-dioxolane derivatives. For example, cationic ring-opening polymerization of substituted dioxolanes (e.g., 2-ethenyl-4-methylene derivatives) requires Lewis acid catalysts like BF₃·OEt₂ at low temperatures (−20°C to 0°C) to control exothermicity and prevent side reactions. Radical polymerization, using AIBN as an initiator, proceeds at higher temperatures (60–80°C) but may yield lower stereochemical purity. Solvent choice (e.g., dichloromethane for cationic routes) and monomer purity are critical for achieving >90% yield .

Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
    • The 4alpha-phenyl group shows aromatic protons (δ 7.2–7.5 ppm) and a deshielded C-4 carbon (δ 120–125 ppm).
    • The 1,3-dioxolane ring protons (δ 4.0–5.0 ppm) exhibit coupling patterns confirming cis/trans isomerism .
  • IR Spectroscopy : Ether C-O-C stretching (1100–1250 cm⁻¹) and phenyl C-H bending (690–900 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for C₁₁H₁₄O₂) and fragmentation patterns validate the structure .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions.
  • Waste Disposal : Segregate halogenated waste (if fluorinated derivatives are synthesized) and neutralize acidic byproducts before disposal .
  • Spill Management : Absorb spills with vermiculite and store in sealed containers for professional disposal .

Advanced Research Questions

Q. How can computational methods like QSPR and neural networks predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to compute dipole moments and HOMO-LUMO gaps, correlating with solubility and reactivity.
  • QSPR Models : Train neural networks on datasets of dioxolane derivatives to predict logP (lipophilicity) and boiling points. Input descriptors include topological polar surface area (TPSA) and molar refractivity .

Q. What factors govern the regioselectivity in dehydrochlorination reactions of halogenated 1,3-dioxolane derivatives?

Methodological Answer: Contrary to conventional E2 mechanisms, regioselectivity in 2,4-bis(chloromethyl) derivatives is influenced by:

  • Steric Effects : Bulky substituents at C-2 favor elimination at C-4.
  • Transition-State Stabilization : Resonance stabilization of the developing double bond outweighs initial acidity differences at C-2 vs. C-4.
  • Reaction Conditions : Ethanolic KOH promotes selective 4-position elimination (yielding 4-methylene derivatives) with >85% selectivity .

Q. What methodologies are employed to achieve diastereoselective formation of 1,3-dioxolane derivatives via photocatalytic ring-opening of α-epoxyketones?

Methodological Answer:

  • Photocatalysis : Use [Ru(bpy)₃]²⁺ under blue LED light (450 nm) to generate radical intermediates.
  • Stereocontrol : Chiral auxiliaries (e.g., (-)-menthol) or Lewis acids (e.g., Mg(OTf)₂) enforce cis/trans selectivity during ring opening.
  • Characterization : 1H^1H-NMR coupling constants (J = 6–8 Hz for trans; J = 2–4 Hz for cis) confirm diastereomers .

Q. How do steric and electronic effects influence the cationic ring-opening polymerization behavior of this compound?

Methodological Answer:

  • Steric Hindrance : The 4alpha-phenyl group slows propagation by impeding nucleophilic attack at the oxonium ion.
  • Electronic Effects : Electron-donating methyl groups stabilize the cationic intermediate, increasing chain length (Mn ~15,000 Da).
  • Kinetic Studies : Monitor monomer conversion via in situ FTIR to optimize initiator (e.g., MeOTf) concentration .

Q. What analytical challenges arise in distinguishing between cis and trans isomers of substituted 1,3-dioxolanes, and how are they addressed?

Methodological Answer:

  • Challenge : Overlapping NMR signals for similar substituents.
  • Solution : Use NOESY to detect spatial proximity (e.g., cis isomers show cross-peaks between C-4 phenyl and C-2 methyl groups).
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers (α = 1.2–1.5) .

Q. How can cross-electrophile coupling strategies be optimized for synthesizing complex 1,3-dioxolane derivatives under microwave irradiation?

Methodological Answer:

  • Microwave Conditions : 100–120°C, 300 W, 20-minute pulses to accelerate Pd-catalyzed coupling (e.g., 4-bromo derivatives with arylboronic acids).
  • Ligand Screening : XPhos or SPhos ligands improve yields (70–90%) by stabilizing Pd(0) intermediates.
  • Substrate Scope : Electron-deficient aroyl chlorides show higher reactivity than electron-rich analogs .

Q. What role does the phenyl substituent play in stabilizing the transition state during nucleophilic additions to this compound?

Methodological Answer: The 4alpha-phenyl group:

  • Resonance Stabilization : Delocalizes electron density into the dioxolane ring, lowering the activation energy for nucleophilic attack.
  • Steric Shielding : Redirects nucleophiles to the less hindered C-5 position, as shown in kinetic isotope effect (KIE) studies (kH/kD = 2.1) .

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